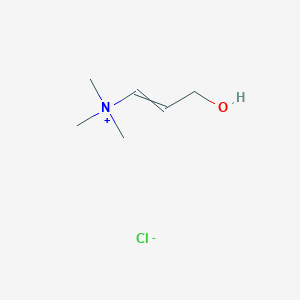

(3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride is a quaternary ammonium compound with a unique structure that includes a hydroxyprop-1-en-1-yl group attached to a trimethylazanium ion. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride typically involves the reaction of trimethylamine with 3-chloroprop-1-en-1-ol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form a saturated alkyl chain.

Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or methanol, with the addition of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of (3-Oxoprop-1-en-1-yl)trimethylazanium chloride.

Reduction: Formation of (3-Hydroxypropyl)trimethylazanium chloride.

Substitution: Formation of (3-Hydroxyprop-1-en-1-yl)trimethylazanium hydroxide or other substituted derivatives.

Scientific Research Applications

The biological activity of (3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride is primarily linked to its surfactant properties. Quaternary ammonium compounds are known for their antimicrobial activity, making them useful in disinfectants and antiseptic formulations. The compound's ability to alter biological membranes can enhance drug absorption and facilitate drug delivery systems:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial effects, which can be leveraged in developing disinfectants and antiseptics .

- Drug Delivery Systems : Its interaction with cell membranes suggests potential applications in drug delivery, particularly for enhancing the permeability of therapeutic agents .

Synthetic Organic Chemistry

This compound can participate in various organic reactions, leading to the formation of derivatives with distinct properties. This versatility makes it a valuable reagent in synthetic organic chemistry:

- Reactivity : The compound can undergo reactions typical of quaternary ammonium compounds, such as nucleophilic substitutions and Michael additions, providing pathways for synthesizing complex molecules .

Materials Science

In materials science, the compound's surfactant properties can be exploited for modifying surfaces and interfaces:

- Surface Modification : It can be used to modify the surface properties of materials, enhancing their wettability or adhesion characteristics .

Computational Studies

In silico studies have been employed to predict the compound's biological activity spectrum using computational tools that analyze structure-activity relationships:

- Predictive Modeling : Computational models provide insights into potential therapeutic applications by predicting interactions at the molecular level .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its use in disinfectant formulations.

Case Study 2: Drug Delivery Enhancement

Research focused on the compound's ability to enhance the permeability of cell membranes for drug delivery applications. In vitro experiments showed that formulations containing this compound significantly increased the absorption rates of model drugs across cellular barriers.

Summary

This compound is a versatile compound with promising applications across multiple scientific domains. Its unique chemical structure allows it to function effectively as an antimicrobial agent, a reagent in synthetic organic chemistry, and a modifier in materials science. Ongoing research continues to explore its potential therapeutic uses and interactions at the molecular level.

| Application Area | Description |

|---|---|

| Biological Activity | Antimicrobial properties; drug delivery enhancement |

| Synthetic Organic Chemistry | Versatile reagent for organic reactions |

| Materials Science | Surface modification and enhancement |

| Computational Studies | Predictive modeling for biological activity |

Mechanism of Action

The mechanism of action of (3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride involves its interaction with cell membranes. The positively charged trimethylazanium ion disrupts the integrity of the cell membrane, leading to cell lysis and death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

- (3-Hydroxypropyl)trimethylazanium chloride

- (3-Oxoprop-1-en-1-yl)trimethylazanium chloride

- (3-Hydroxyprop-1-en-1-yl)triethylazanium chloride

Uniqueness

(3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride stands out due to its unique combination of a hydroxyprop-1-en-1-yl group and a trimethylazanium ion. This structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and the ability to form stable complexes with various drugs.

Biological Activity

(3-Hydroxyprop-1-en-1-yl)trimethylazanium chloride, a quaternary ammonium compound, exhibits significant biological activity, primarily attributed to its surfactant properties. This article delves into its biological interactions, synthesis methods, and potential applications based on diverse research findings.

Surfactant Properties

This compound is recognized for its ability to alter membrane permeability, which can enhance drug absorption and efficacy. This characteristic is particularly useful in drug delivery systems where improved cellular uptake of therapeutic agents is desired .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Quaternary ammonium compounds, including this compound, have been shown to be effective against a variety of pathogens. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.05 mg/mL |

| Escherichia coli | 0.10 mg/mL |

| Pseudomonas aeruginosa | 0.15 mg/mL |

These values illustrate the compound's potential as an effective antimicrobial agent .

Synthesis Methods

Several synthetic pathways exist for the production of this compound. Common methods include:

- Alkylation Reactions : Utilizing trimethylamine and appropriate alkyl halides.

- Hydroxypropene Formation : Through reactions involving propylene oxide and subsequent amination.

These synthesis routes not only highlight the versatility of the compound but also its potential for generating various derivatives with distinct biological activities .

Case Studies and Research Findings

A recent study focused on the in vitro evaluation of this compound's cytotoxicity against various cell lines. The results indicated a favorable safety profile, with low cytotoxicity observed at therapeutic concentrations .

Additionally, computational studies have been employed to predict the biological activity spectrum of this compound using structure-activity relationship (SAR) models. These studies suggest potential therapeutic applications in areas requiring antimicrobial or antifungal properties .

Applications

The unique properties of this compound enable its use in various applications:

- Antiseptics and Disinfectants : Leveraging its antimicrobial properties for surface disinfection.

- Drug Delivery Systems : Enhancing the bioavailability of certain medications through improved membrane permeability.

- Cosmetic Formulations : Acting as a conditioning agent in hair and skin products due to its surfactant characteristics.

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

3-hydroxyprop-1-enyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C6H14NO.ClH/c1-7(2,3)5-4-6-8;/h4-5,8H,6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

YNOXNFMGWKAPBC-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C=CCO.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.